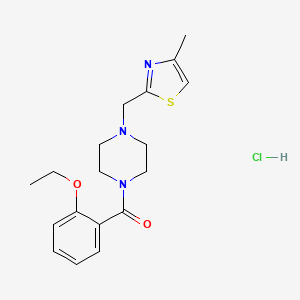

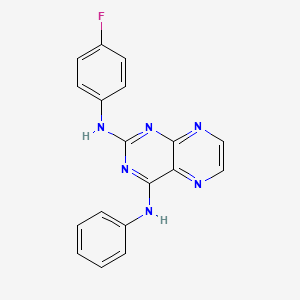

![molecular formula C22H20ClN5O4S B2748479 7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 904580-31-0](/img/structure/B2748479.png)

7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

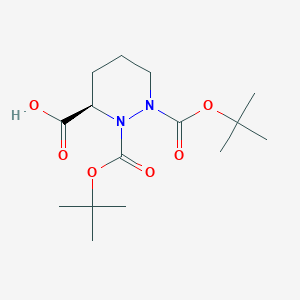

This compound is a biochemical used for proteomics research . It has a molecular formula of C22H20ClN5O4S and a molecular weight of 485.94 .

Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, has a molar mass of 143.18 g/mol . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazolines and their derivatives have demonstrated significant potential in anticancer research. A study highlighted the cytotoxicity of a quinazoline derivative against the human cancer cell line HeLa, suggesting potential anticancer activity (Ovádeková et al., 2005). The derivative acted cytotoxically and induced morphological changes and necrosis of HeLa cells, indicating its potential as a cancer therapeutic agent.

Synthesis and Reactivity

The synthesis and reactivity of triazolo-annelated quinazolines have been extensively studied, providing a foundation for the development of novel compounds with enhanced biological activity. A paper by Al-Salahi (2010) reports on the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, showcasing the chemical versatility and potential for creating derivatives with specific biological functions (Al-Salahi, 2010).

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal properties of quinazoline derivatives. For instance, novel synthesis approaches have led to quinazoline derivatives with potent antimicrobial activities (Nasr et al., 2003). This underscores the potential of such compounds in addressing the need for new antimicrobial agents, which is critical given the rising challenge of antibiotic resistance.

Enzyme Inhibition

Quinazoline derivatives have been studied for their enzyme inhibitory properties, particularly in the context of chymase inhibition, which is relevant for cardiovascular diseases. A study by Fukami et al. (2000) on 3-phenylsulfonylquinazoline-2,4-dione derivatives demonstrated their ability to inhibit human heart chymase, suggesting their potential use in therapeutic interventions for heart-related conditions (Fukami et al., 2000).

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

Propiedades

IUPAC Name |

8-[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O4S/c23-15-6-7-18-17(14-15)19(27-10-8-22(9-11-27)31-12-13-32-22)24-20-21(25-26-28(18)20)33(29,30)16-4-2-1-3-5-16/h1-7,14H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKFNBYHQHTJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

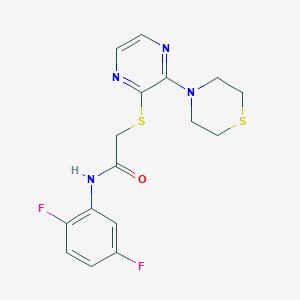

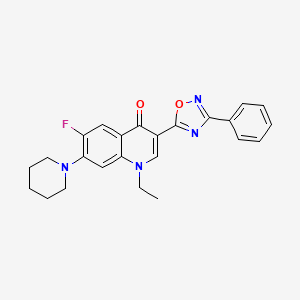

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2748398.png)

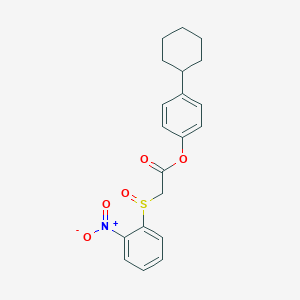

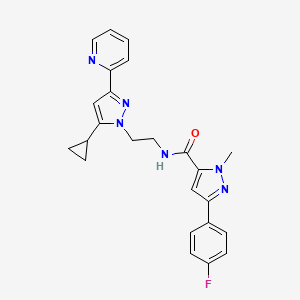

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)

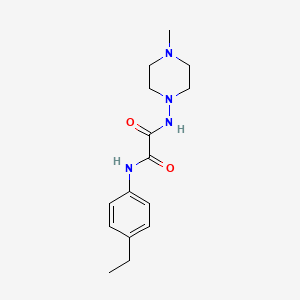

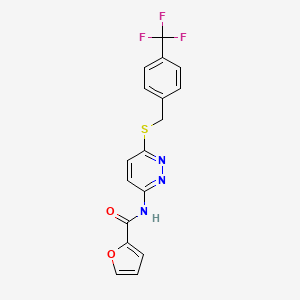

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B2748404.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2748419.png)